L-TRYPTOPHAN (INDOLE-4-13C)
Description
Foundational Principles of Stable Isotope Labeling in Mechanistic Biological Investigations
Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their stable (non-radioactive) isotopes. ontosight.ainumberanalytics.com Common stable isotopes used in biological research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The core principle of this method lies in the fact that these isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in biochemical reactions in the same way. numberanalytics.commetwarebio.com However, their difference in mass allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com
This ability to "trace" the labeled molecules enables researchers to elucidate metabolic pathways, quantify the flow of metabolites (metabolic flux), and understand the dynamics of biological processes without significantly disturbing the system under study. ontosight.aicreative-proteomics.com By introducing a ¹³C-labeled substrate into a biological system, scientists can follow the incorporation of the ¹³C atom into various downstream metabolites, providing a detailed map of metabolic activity. numberanalytics.comcreative-proteomics.com This approach has been widely applied in diverse fields, including metabolomics, proteomics, and drug metabolism studies. ontosight.aisymeres.com
Strategic Rationale for 13C Labeling at the Indole-4 Position within the Tryptophan Moiety
The strategic placement of the ¹³C label at the indole-4 position of L-tryptophan is a deliberate choice designed to investigate specific metabolic pathways. Tryptophan is an essential amino acid with a complex metabolism, serving as a precursor for protein synthesis and the biosynthesis of several crucial bioactive molecules, including serotonin (B10506), melatonin (B1676174), and kynurenine (B1673888). nih.govwikipedia.org The indole (B1671886) ring of tryptophan is a key structural feature that participates in various metabolic transformations. researchgate.net
Labeling the C-4 position of the indole ring allows researchers to track the fate of this specific carbon atom. This is particularly important for distinguishing between metabolic pathways that either retain or break down the indole structure. researchgate.net For instance, in the kynurenine pathway, which accounts for over 90% of tryptophan catabolism, the indole ring is cleaved. researchgate.netnih.gov In contrast, pathways leading to the formation of indole and its derivatives by gut microbiota keep the indole ring intact. mdpi.com By monitoring the presence or absence of the ¹³C label in various metabolites, researchers can gain precise insights into the activity of these distinct pathways. This specific labeling avoids the loss of the tracer in pathways where other parts of the tryptophan molecule, such as the carboxyl group, are cleaved off early in the metabolic process. nih.gov
Overview of Major Research Paradigms and Methodological Applications Employing L-Tryptophan (Indole-4-13C)
L-Tryptophan (Indole-4-¹³C) is utilized in a variety of research paradigms, primarily centered around understanding the metabolic fate of tryptophan in both health and disease. Key applications include:
Metabolic Flux Analysis: This is a powerful technique to quantify the rates of metabolic reactions. creative-proteomics.com By introducing L-Tryptophan (Indole-4-¹³C) and measuring the rate of its incorporation into downstream metabolites, researchers can determine the flux through different tryptophan metabolic pathways. bohrium.com This has been particularly insightful in cancer research, where metabolic reprogramming is a hallmark of the disease. bohrium.comembopress.org
Neurodegenerative Disease Research: Dysregulated tryptophan metabolism has been implicated in several neurodegenerative disorders. nih.govcreative-proteomics.com Isotope tracing with labeled tryptophan helps to elucidate the role of neuron-glia metabolic interactions and the production of neuroactive or neurotoxic metabolites. nih.gov
Gut Microbiome Studies: The gut microbiota extensively metabolizes tryptophan, producing a range of indole derivatives that influence host physiology. mdpi.comnih.gov L-Tryptophan (Indole-4-¹³C) can be used to trace the production of these microbial metabolites and understand their impact on gut health and systemic inflammation. fmach.itfrontiersin.org
Mass Spectrometry-Based Metabolomics: High-resolution mass spectrometry is a key analytical tool used in conjunction with stable isotope labeling. acs.orgnih.gov It allows for the sensitive and specific detection and quantification of ¹³C-labeled metabolites, enabling detailed profiling of the tryptophan metabolome. frontiersin.orgoup.com
The following table summarizes some of the key research applications and the insights gained from using ¹³C-labeled tryptophan.
| Research Area | Application of L-Tryptophan (Indole-4-¹³C) | Key Findings |
| Cancer Metabolism | Tracing metabolic pathways in cancer cells in vitro and in vivo. bohrium.com | Identification of altered metabolic fluxes and nutrient preferences in tumors. embopress.org |
| Neurodegeneration | Investigating the metabolic interplay between neurons and glial cells. nih.gov | Elucidation of the role of tryptophan metabolites in disease progression. nih.govcreative-proteomics.com |
| Gut Microbiota | Tracking the production of indole derivatives by gut bacteria. mdpi.comnih.gov | Understanding the influence of microbial tryptophan metabolism on host immunity and inflammation. fmach.itfrontiersin.org |
| Plant Biology | Studying the biosynthesis and metabolism of tryptophan-derived compounds in plants. frontiersin.org | Characterization of novel metabolites and biochemical pathways. frontiersin.org |
Historical Context of Tryptophan Metabolism Research and the Evolution of Isotopic Tracing Applications
The study of tryptophan metabolism has a rich history, beginning with its discovery in the early 1900s. nih.gov Early research focused on its essential role in protein synthesis and its function as a precursor to the neurotransmitter serotonin. nih.govmdpi.com The development of radioisotopic tracers, particularly carbon-14 (B1195169) (¹⁴C), in the mid-20th century revolutionized the field of biochemistry and metabolism research. tandfonline.comnih.gov These radioactive tracers were instrumental in outlining the major metabolic pathways, including those of amino acids. tandfonline.comjamanetwork.com The use of radioactive isotopes of carbon and hydrogen, discovered in the 1930s and applied to biochemical research in the 1940s, was a pivotal moment. tandfonline.comnih.gov
The advent of stable isotope tracers, like ¹³C, and the development of sensitive analytical techniques like mass spectrometry and NMR, marked a significant advancement. ontosight.ainumberanalytics.com This shift to non-radioactive isotopes offered a safer and more versatile approach for studying metabolism, particularly in human subjects. frontiersin.org The application of stable isotope labeling by amino acids in cell culture (SILAC) in the early 2000s further enhanced the ability to study protein dynamics and quantification. creative-proteomics.comthermofisher.com In recent years, the focus has expanded to understanding the complex interplay between host and microbial tryptophan metabolism and its implications for a wide range of diseases, a field where stable isotope tracers like L-Tryptophan (Indole-4-¹³C) continue to be of paramount importance. bohrium.comembopress.org
Properties
Molecular Weight |
205.2 |
|---|---|
Purity |
95% |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis and Isotopic Enrichment of L Tryptophan Indole 4 13c
Precursor Selection and Specific Chemical Pathways for Indole-4-13C Ring Construction
The construction of the indole-4-¹³C ring is a critical first step in the synthesis of L-Tryptophan (indole-4-¹³C). The selection of an appropriate ¹³C-labeled precursor is paramount for an efficient and high-yield synthesis. A common and cost-effective source for the ¹³C isotope is carbon-¹³C dioxide. rsc.org
Several synthetic strategies can be employed to construct the indole (B1671886) ring with the ¹³C label at the desired position. One notable method involves a multi-step synthesis starting from a labeled aniline (B41778) derivative. For instance, a synthesis can start with aniline-¹³C₆, which is then coupled with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by an acid-catalyzed cyclization-elimination reaction to yield indole-¹³C₆. diva-portal.org While this produces a fully labeled indole ring, specific labeling at the 4-position requires a more targeted approach.
A method proposed by Maleckis and co-workers utilizes bromopyrrole and ¹³CO₂ as a cost-effective ¹³C source. diva-portal.org This process, involving a ten-step synthesis, employs a ruthenium-catalyzed ring-closing olefin metathesis as a key step to construct the ¹³C-containing indole carbocycle. rsc.orgdiva-portal.org Depending on the specific protocol, this can result in either indole-4-¹³C or indole-7-¹³C. diva-portal.org
Another approach is the Fischer indole synthesis, one of the oldest and most reliable methods for synthesizing substituted indoles. wikipedia.org This method can be adapted to produce indole-4-¹³C by using a correspondingly labeled phenylhydrazine (B124118) derivative. The general process involves reacting phenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization. wikipedia.org
The Bischler-Mohlau indole synthesis offers another pathway. nih.gov In a relevant study, a ¹³C isotopic labeling strategy was developed to investigate the reaction mechanism, where the α-carbon to the carbonyl group was selectively labeled with ¹³C. nih.gov This general principle can be adapted for the synthesis of indole-4-¹³C by starting with a suitably labeled aniline derivative. For example, 4-fluoroaniline-4-¹³C can be reacted with 2-bromoacetaldehyde diethyl acetal and then cyclized to form the corresponding labeled indole. diva-portal.org
A summary of key chemical pathways for constructing the indole-4-¹³C ring is presented in the table below.
| Synthesis Method | Key Precursors | Key Reaction Step | Reference(s) |
| Maleckis Method | Bromopyrrole, ¹³CO₂ | Ruthenium-catalyzed ring-closing olefin metathesis | rsc.orgdiva-portal.org |
| Fischer Indole Synthesis | Labeled Phenylhydrazine, Ketone/Aldehyde | Acid-catalyzed cyclization | wikipedia.org |
| Bischler-Mohlau Synthesis | Labeled Aniline, α-halo-ketone | Cyclization | diva-portal.orgnih.gov |
| Leimgruber-Batcho Indole Synthesis | Substituted o-nitrotoluene | Reductive cyclization | wikipedia.org |
Stereospecific Synthesis of the L-Tryptophan Amino Acid Incorporating the Pre-labeled Indole Moiety
Once the indole-4-¹³C moiety has been synthesized, it must be incorporated into the amino acid structure stereospecifically to yield the desired L-isomer of tryptophan. Enzymatic methods are predominantly used for this step due to their high stereoselectivity, leading to high enantiomeric purity of the final product.
Two of the most commonly used enzymes for this purpose are tryptophan synthase and tryptophanase. researchgate.net
Tryptophan Synthase: This enzyme catalyzes the condensation of indole with L-serine to produce L-tryptophan. researchgate.netresearchgate.net Genetically modified E. coli cells that overproduce tryptophan synthase are often used for this conversion. researchgate.net This method is highly efficient and quantitative, making it a preferred choice for the synthesis of isotopically labeled L-tryptophans. researchgate.net The reaction is a β-substitution of the ping-pong type. mdpi.com
Tryptophanase: This enzyme can synthesize L-tryptophan from indole, pyruvic acid, and ammonia (B1221849). researchgate.netnih.gov While it can also use L-serine as a substrate, the use of pyruvate (B1213749) and ammonia is also common. tandfonline.com Interestingly, under specific conditions, such as in a highly concentrated diammonium hydrogen phosphate (B84403) solution, tryptophanase has been shown to synthesize L-tryptophan from D-serine, expanding its utility. mdpi.comnii.ac.jp
A modular biosynthetic cascade using L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase has also been developed. nih.gov This method allows for the synthesis of various tryptophan isotopologs from indole, glycine, and formaldehyde, offering a simple and inexpensive route. nih.gov
The choice of enzyme and reaction conditions is crucial for achieving high yields and stereospecificity. The table below summarizes the key enzymatic methods for the synthesis of L-Tryptophan (indole-4-¹³C).
| Enzyme | Substrates | Key Features | Reference(s) |
| Tryptophan Synthase | Indole-4-¹³C, L-Serine | High stereospecificity, quantitative conversion, commonly uses engineered E. coli. | researchgate.netresearchgate.net |
| Tryptophanase | Indole-4-¹³C, Pyruvic acid, Ammonia | Can also use L-serine; can synthesize from D-serine under specific conditions. | researchgate.netmdpi.comnih.govtandfonline.comnii.ac.jp |
| L-threonine aldolase & engineered Tryptophan synthase β-subunit | Indole, Glycine, Formaldehyde | Modular and inexpensive route to various tryptophan isotopologs. | nih.gov |
Optimization Strategies for Isotopic Purity and High Enrichment Levels
Achieving high isotopic purity and enrichment is a primary goal in the synthesis of labeled compounds. Several strategies are employed throughout the synthesis and purification process to maximize the incorporation of the ¹³C isotope and minimize the presence of unlabeled or multiply labeled species.
Precursor Selection and Synthesis: The isotopic enrichment of the final product is directly dependent on the enrichment of the initial labeled precursor. Using precursors with the highest possible isotopic purity is the first and most critical step. For example, syntheses utilizing ¹³CO₂ as the source of the ¹³C isotope can achieve high enrichment levels. rsc.org Careful planning of the synthetic route is also essential to avoid any steps that might lead to isotopic scrambling or dilution.
Reaction Conditions: Optimizing reaction conditions can significantly impact isotopic enrichment. This includes controlling temperature, pressure, and reaction times to favor the desired reaction pathway and prevent side reactions that could lead to the loss of the isotopic label.
Enzymatic Conversion: Enzymatic methods for incorporating the labeled indole into the tryptophan molecule generally preserve the isotopic integrity of the indole ring. researchgate.net The high specificity of enzymes like tryptophan synthase ensures that the labeled indole is efficiently converted to the corresponding L-tryptophan without isotopic scrambling. researchgate.net
Purification Techniques: Rigorous purification methods are essential to remove any unlabeled starting materials or byproducts, thereby increasing the isotopic purity of the final product. Techniques like chromatography and recrystallization are commonly employed.
Monitoring Isotopic Enrichment: Throughout the synthesis, and especially for the final product, it is crucial to monitor the isotopic enrichment. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. researchgate.netalmacgroup.com High-resolution mass spectrometry can resolve the different isotopologues and allow for accurate quantification of the isotopic enrichment. almacgroup.com
A study on ¹³C metabolic flux analysis highlights the importance of optimal design of isotopic labeling experiments to improve the precision of flux estimations. researchgate.net While focused on metabolic studies, the principles of using specific tracers and analyzing labeling patterns are relevant to optimizing synthetic strategies for high enrichment. Parallel labeling experiments, where different isotopic tracers are used in separate experiments, can also provide more accurate data on isotopic incorporation. nih.gov
Chromatographic and Spectroscopic Purification, and Rigorous Quality Control of Synthesized L-Tryptophan (Indole-4-13C)
Following the synthesis, a multi-step purification and quality control process is necessary to ensure the final L-Tryptophan (indole-4-¹³C) product is of high chemical and isotopic purity.
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of the synthesized L-tryptophan. nih.gov Reversed-phase HPLC is particularly effective in separating the desired product from unreacted precursors, byproducts, and any remaining enzymes from the enzymatic synthesis step. researchgate.netnih.gov The use of a C18 column is a common practice for this purpose. nih.gov
Spectroscopic Analysis and Quality Control: A combination of spectroscopic techniques is used for the comprehensive characterization and quality control of the final product.
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized compound and for determining the isotopic enrichment. acs.orgnih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, allows for the accurate determination of isotopic ratios by resolving the different isotopologues. almacgroup.com Tandem mass spectrometry (MS/MS) can be used to confirm the position of the ¹³C label through fragmentation analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of L-tryptophan and the specific location of the ¹³C label. researchgate.netmontclair.edu The ¹³C NMR spectrum will show a significantly enhanced signal for the C4 carbon of the indole ring, confirming the successful and specific isotopic labeling. researchgate.net
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to characterize the synthesized molecule. montclair.edu The isotopic substitution can cause a shift in the vibrational frequencies, which can be predicted and experimentally verified. montclair.edu
The combination of these chromatographic and spectroscopic methods ensures that the final L-Tryptophan (indole-4-¹³C) product meets the required standards of chemical purity, isotopic enrichment, and structural integrity for its intended applications in research.
Advanced Analytical Techniques for the Precise Detection and Quantification of L Tryptophan Indole 4 13c and Its Isotopic Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Enriched Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the study of ¹³C-enriched compounds. It provides detailed information on the chemical environment of the ¹³C nucleus, offering insights into molecular structure, dynamics, and quantification.
In metabolic studies, the incorporation of the ¹³C label from L-Tryptophan (Indole-4-¹³C) into various metabolites can be tracked by observing the appearance of new ¹³C signals in the NMR spectrum. The specific chemical shifts of these new signals help in identifying the metabolites and pinpointing the exact location of the ¹³C atom within their carbon backbones. This positional isotope analysis is crucial for elucidating metabolic pathways. For instance, the ¹³C chemical shifts of L-Tryptophan have been well-documented, providing a reference for tracking its transformation. hmdb.cachemicalbook.combmrb.io
Table 1: Illustrative ¹³C NMR Chemical Shifts for L-Tryptophan
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Cα | 55-60 |
| Cβ | 28-32 |
| Indole (B1671886) C2 | 124-128 |
| Indole C3 | 110-114 |
| Indole C4 | 118-122 |
| Indole C5 | 119-123 |
| Indole C6 | 121-125 |
| Indole C7 | 111-115 |
| Indole C8 | 136-140 |
| Indole C9 | 127-131 |
| Carboxyl C | 172-176 |
Note: Chemical shifts can vary depending on the solvent and pH.
Two-dimensional (2D) and multi-dimensional NMR experiments provide a wealth of information about the connectivity of atoms within a molecule. For ¹³C-labeled compounds, heteronuclear experiments that correlate ¹³C nuclei with other nuclei, most commonly protons (¹H), are particularly powerful.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. hmdb.ca In the context of L-Tryptophan (Indole-4-¹³C), an HSQC spectrum would show a cross-peak connecting the ¹H and ¹³C signals of the indole-4 position, confirming the site of labeling. As the ¹³C label is incorporated into metabolites, new ¹H-¹³C cross-peaks will appear, aiding in the identification of these metabolites and their labeled positions.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. bmrb.io This is invaluable for establishing longer-range connectivity and piecing together the carbon skeleton of unknown metabolites derived from L-Tryptophan (Indole-4-¹³C). By observing correlations from protons to the labeled ¹³C-4 of the indole ring and its surrounding atoms, the structural integrity of the indole moiety during metabolic transformations can be assessed.
These advanced NMR techniques are indispensable for the de novo structure elucidation of novel metabolites and for confirming the structures of known metabolites in complex biological mixtures. bmrb.iobmrb.io
Quantitative NMR (qNMR) allows for the determination of the concentration of specific molecules in a sample. In the context of isotopic labeling, ¹³C NMR can be used to determine the isotopic abundance or the degree of ¹³C enrichment at a specific position. mdpi.com By comparing the integral of the ¹³C signal from the labeled position to that of a known internal standard, the absolute amount of the ¹³C-labeled compound can be calculated.
Fractional labeling, which refers to the percentage of a particular molecular pool that is isotopically labeled, can also be determined. This is achieved by comparing the intensity of the ¹³C satellite peaks (arising from ¹³C-¹³C coupling in doubly labeled molecules) to the central peak from the singly labeled species. These quantitative measurements are vital for metabolic flux analysis, providing rates of synthesis and turnover of L-Tryptophan and its metabolites.
While solution-state NMR is ideal for studying molecules in solution, solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in a solid or semi-solid state, such as proteins embedded in membranes or aggregated protein fibrils. nih.govnih.gov For studies involving L-Tryptophan (Indole-4-¹³C) incorporated into proteins, ssNMR can provide unique insights. nih.gov
By analyzing the ¹³C chemical shifts and relaxation parameters, information about the local environment and dynamics of the tryptophan residue within the protein can be obtained. researchgate.netnih.gov For example, changes in the chemical shift of the indole-4-¹³C can indicate alterations in the protein's secondary structure or its interaction with other molecules. meihonglab.com Furthermore, ssNMR can be used to study the dynamics of the tryptophan side chain, revealing its flexibility and motion within the protein structure. nih.gov
Mass Spectrometry (MS) Techniques for Isotopic Tracing and Metabolite Profiling
Mass spectrometry (MS) is another cornerstone technique for the analysis of isotopically labeled compounds. It offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance metabolites in complex biological matrices.
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a widely used platform for metabolomics. thermofisher.com The LC component separates the complex mixture of metabolites, which are then ionized and detected by the mass spectrometer. thermofisher.com
Targeted Metabolomics: In a targeted approach, the LC-MS system is set up to specifically look for known metabolites of L-Tryptophan. waters.comnih.govmdpi.com By monitoring the specific mass-to-charge ratio (m/z) of the parent ion of L-Tryptophan (Indole-4-¹³C) and its expected metabolites, and their characteristic fragmentation patterns (MS/MS), highly sensitive and specific quantification can be achieved. nih.govresearchgate.nettudelft.nl The shift in mass due to the ¹³C label allows for the clear differentiation of the labeled metabolites from their unlabeled endogenous counterparts. researchgate.net
Untargeted Metabolomics: In an untargeted approach, the LC-MS system acquires data over a broad mass range, aiming to detect as many metabolites as possible. nih.gov By comparing the metabolomic profiles of samples with and without the administration of L-Tryptophan (Indole-4-¹³C), novel metabolites containing the ¹³C label can be identified. nih.gov The characteristic isotopic pattern of the labeled compounds helps in their identification from the vast number of signals in the data.
The high sensitivity of LC-MS makes it particularly suitable for tracing the metabolic fate of L-Tryptophan (Indole-4-¹³C) even when it is present at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Labeled Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like L-tryptophan are polar and non-volatile, necessitating a derivatization step to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to make it amenable to the GC system. sigmaaldrich.com
Derivatization and Analysis:
Silylation: A common derivatization technique for amino acids is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov The resulting TMS derivatives of L-tryptophan and its metabolites are more volatile and produce characteristic mass spectra. nih.govmdpi.com
MTBSTFA: Another silylation reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
GC Separation and MS Detection: Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.comucdavis.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. sigmaaldrich.com
Challenges and Considerations:
Some amino acids, including tryptophan, can be prone to degradation during the acid hydrolysis step often used to release them from proteins. nih.govacs.org
The derivatization process itself can sometimes lead to the formation of multiple derivative products for a single analyte, which can complicate the analysis. nih.govmdpi.com
Careful optimization of reaction conditions is necessary to ensure complete and reproducible derivatization for accurate quantification. sigmaaldrich.com
Table 1: GC-MS Parameters for Derivatized L-Tryptophan Metabolite Analysis
| Parameter | Typical Value/Condition | Source |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.comnih.gov |
| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar | ucdavis.edu |
| Injection Temperature | 260 °C (splitless) | ucdavis.edu |
| Oven Temperature Program | Initial 70°C, ramped to 255°C | ucdavis.edu |
| Carrier Gas | Helium | N/A |
| MS Ionization Mode | Electron Impact (EI) | sigmaaldrich.com |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. thermofisher.cnfmach.it This method provides a bulk isotopic signature of a sample rather than information on individual molecules. fmach.it When coupled with a gas chromatograph (GC-C-IRMS), it can determine the isotopic composition of individual compounds separated from a complex mixture. ucdavis.eduresearchgate.net
Methodology:
Sample Combustion: In a typical GC-C-IRMS setup, the sample is first introduced into a gas chromatograph for separation. The eluted compounds are then passed through a combustion furnace where they are quantitatively converted to carbon dioxide (CO₂) and other gases. ucdavis.edu
Gas Purification: The resulting CO₂ gas is then purified to remove any interfering gases.
Isotope Ratio Measurement: The purified CO₂ is introduced into the IRMS, which precisely measures the ratio of the different isotopic forms of CO₂ (e.g., ¹³CO₂ and ¹²CO₂).
Applications in L-Tryptophan (Indole-4-13C) Research:
Tracing Metabolic Pathways: By administering L-Tryptophan (Indole-4-¹³C) and subsequently analyzing the ¹³C enrichment in various metabolites, researchers can trace the flow of the labeled carbon atom through different metabolic pathways.
Quantifying Flux: IRMS can be used to quantify the rate of metabolic reactions (flux) by measuring the rate of incorporation of the ¹³C label into downstream metabolites. nih.gov
Table 2: Key Features of Isotope Ratio Mass Spectrometry
| Feature | Description | Source |
| Measurement | High-precision ratio of stable isotopes (e.g., ¹³C/¹²C) | thermofisher.cn |
| Sample Preparation | Combustion to a simple gas (e.g., CO₂) | ucdavis.edu |
| Information Provided | Bulk isotopic enrichment of a sample or compound | fmach.it |
| Coupling Techniques | Gas Chromatography (GC-C-IRMS), Liquid Chromatography (LC-IRMS) | thermofisher.cnalexandraatleephillips.com |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isotopic Signature Mapping
Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique that involves two stages of mass analysis. acs.org It is particularly valuable for the structural confirmation of molecules and for mapping the location of isotopic labels within a molecule. rwth-aachen.de
The MS/MS Process:
First Mass Analyzer (MS1): The first mass analyzer selects a specific ion of interest (the precursor ion) from the mixture of ions generated from the sample. For L-Tryptophan (Indole-4-¹³C), this would be the ion corresponding to the labeled molecule.
Collision Cell: The selected precursor ion is then directed into a collision cell, where it is fragmented by collision with an inert gas.
Second Mass Analyzer (MS2): The resulting fragment ions (product ions) are then separated and detected by the second mass analyzer. The resulting fragmentation pattern is characteristic of the precursor ion's structure.
Applications for L-Tryptophan (Indole-4-13C):
Structural Confirmation: The fragmentation pattern of L-Tryptophan (Indole-4-¹³C) and its metabolites can be compared to that of their unlabeled counterparts to confirm their identity.
Isotopic Signature Mapping: By analyzing the masses of the fragment ions, it is possible to determine the location of the ¹³C label within the molecule. For example, if a fragment ion contains the indole ring, its mass will be increased by one unit due to the presence of the ¹³C atom at the 4-position of the indole ring. This provides a detailed map of the isotopic signature.
Quantification: MS/MS is also used for highly sensitive and specific quantification of analytes using techniques like Multiple Reaction Monitoring (MRM). nih.govwaters.com In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limit of detection. nih.govwaters.com
Table 3: Example MRM Transitions for Tryptophan and a Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Tryptophan | 205.1 | 118, 146 | nih.gov |
| Kynurenine (B1673888) | 209.1 | 94, 146 | nih.gov |
Other Relevant Spectroscopic and Chromatographic Methods for Complementary Data
While mass spectrometry-based techniques are central to the analysis of L-Tryptophan (Indole-4-¹³C), other methods provide complementary information.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental separation technique used to separate L-tryptophan and its metabolites from complex biological matrices before detection. nih.govscielo.br Various types of HPLC columns, such as C18, are used depending on the specific separation requirements. nih.govscielo.br HPLC can be coupled with different detectors, including UV, fluorescence, and mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can directly detect the presence and location of the ¹³C label in L-Tryptophan (Indole-4-¹³C) and its metabolites. nih.govresearchgate.nethmdb.ca The chemical shift of the ¹³C nucleus provides information about its chemical environment, which can be used to confirm the position of the label and to study the structure of the molecule. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the separation and qualitative analysis of tryptophan and its indole metabolites. nih.gov While less quantitative than HPLC, it can be a useful tool for rapid screening. nih.gov
Applications in Metabolic Flux Analysis and Elucidation of Intricate Biological Pathways Using L Tryptophan Indole 4 13c
Elucidation of the Kynurenine (B1673888) Pathway Metabolism via 13C Tracing
The kynurenine pathway is the principal route for tryptophan degradation in mammals, accounting for the catabolism of over 95% of dietary tryptophan. mdpi.comresearchgate.net This pathway is pivotal in generating several neuroactive and immunomodulatory compounds, as well as being the primary source for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The use of 13C-labeled tryptophan has been instrumental in studying the dynamics of this pathway.
The introduction of L-Tryptophan labeled with 13C allows for the direct tracking of the isotope through the successive enzymatic steps of the kynurenine pathway. As the labeled tryptophan is metabolized, the 13C atom is incorporated into a series of downstream molecules. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be employed to identify and quantify these labeled metabolites.
Key intermediates and end products of the kynurenine pathway that can be traced using 13C-labeled tryptophan include:
N-formylkynurenine
Kynurenine (KYN)
Kynurenic acid (KYNA)
Anthranilic acid (AA)
3-hydroxykynurenine (3-HK)
Xanthurenic acid (XA)
3-hydroxyanthranilic acid (3-HAA)
Quinolinic acid (QUIN)
Picolinic acid (PA)
Studies have successfully utilized these methods to measure the concentrations of these metabolites in various biological samples, including plasma, cerebrospinal fluid, and tissue extracts, providing a detailed snapshot of the pathway's activity under different physiological and pathological conditions. nih.govbac-lac.gc.ca
| Metabolite | Role in Pathway | Detection Method |
|---|---|---|
| Kynurenine (KYN) | Central intermediate | LC-MS/MS |
| Kynurenic Acid (KYNA) | Neuroprotective branch product | LC-MS/MS |
| 3-Hydroxykynurenine (3-HK) | Intermediate in the neurotoxic branch | LC-MS/MS |
| Quinolinic Acid (QUIN) | Neurotoxic end product, NAD+ precursor | GC-MS, LC-MS/MS |
| Anthranilic Acid (AA) | Intermediate | LC-MS/MS |
This technique has been applied to study alterations in kynurenine pathway metabolism in various conditions. For instance, in a study involving patients with major depressive disorder (MDD), the 13C-TBT revealed a significantly higher catabolic turnover of tryptophan along the kynurenine pathway compared to healthy controls. creative-proteomics.com
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
|---|---|---|---|
| Cumulative Recovery Rate (%) | Higher | Lower | 0.004 |
| Area Under the Curve (%*min) | Higher | Lower | 0.008 |
| Maximal Δ13CO2 (%) | Higher | Lower | 0.002 |
Furthermore, by measuring the relative abundance of 13C in different downstream metabolites, researchers can calculate flux ratios at critical branch points. A key example is the ratio of kynurenine to tryptophan (KYN/TRP), which is often used as an indicator of the activity of the initial rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). researchgate.net An elevated KYN/TRP ratio suggests an increased flux into the kynurenine pathway.
Investigation of Serotonin (B10506) and Melatonin (B1676174) Biosynthesis Pathways
While the kynurenine pathway is the major route of tryptophan catabolism, the serotonin and melatonin biosynthesis pathways are also of immense physiological importance. Tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. creative-proteomics.comresearchgate.net
Stable isotope tracing with labeled tryptophan, such as [13C11]-Tryptophan, has been effectively used to measure peripheral serotonin synthesis in healthy human subjects. nih.gov By orally administering the labeled tryptophan and subsequently measuring the appearance of labeled serotonin in the blood, researchers can quantify the rate of serotonin synthesis. nih.govnih.gov This methodology provides a dynamic view of the pathway's activity, which is a significant advantage over static measurements of metabolite concentrations. Such studies have demonstrated that the rate of serotonin synthesis is dependent on the dose of the administered tryptophan tracer. nih.gov
Although direct studies specifically utilizing L-Tryptophan (Indole-4-13C) for tracing the entire melatonin pathway are not extensively detailed in the available literature, the foundational principles of stable isotope tracing are applicable. The 13C label from the indole (B1671886) ring of tryptophan would be expected to be retained in the indole structure of serotonin and subsequently in melatonin, allowing for the potential to trace the complete conversion process.
Analysis of Indole Derivative Formation and Microbial Tryptophan Metabolism
A significant portion of dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by the gut microbiota. This microbial metabolism gives rise to a diverse array of indole derivatives, many of which have significant biological activities and can influence host health. oup.com
The use of 13C-labeled tryptophan is a valuable tool for investigating the production of these indole derivatives by specific microbial species. The labeled tryptophan can be introduced into in vitro cultures of gut bacteria or used in in vivo animal models to trace the conversion of tryptophan into various indolic compounds. For instance, many gut bacteria express the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole. researchgate.net Other important microbially-produced indole derivatives from tryptophan include indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). oup.com
By using L-Tryptophan (Indole-4-13C) and analyzing the resulting metabolites with techniques like GC-MS or LC-MS, researchers can definitively link the production of specific indole derivatives to tryptophan metabolism by the gut microbiota and quantify the rates of their formation.
| Compound | Producing Microbes (Examples) | Key Biosynthetic Enzyme |
|---|---|---|
| Indole | Escherichia coli, Clostridium spp., Bacteroides spp. | Tryptophanase |
| Indole-3-acetic acid (IAA) | Clostridium spp., Bacteroides spp. | Multiple pathways (e.g., Indole-3-pyruvate pathway) |
| Indole-3-propionic acid (IPA) | Clostridium sporogenes | - |
| Indole-3-lactic acid (ILA) | Bifidobacterium spp., Lactobacillus spp. | - |
Deciphering Tryptophan Catabolism in Defined Biological Models (e.g., cell lines, isolated tissues, specific microbial cultures)
The application of L-Tryptophan (Indole-4-13C) in well-defined biological models, such as specific cell lines, isolated tissues, and microbial cultures, allows for a highly controlled investigation of tryptophan catabolism. In cancer research, for example, 13C metabolic flux analysis (13C-MFA) is increasingly used to understand the metabolic reprogramming that supports rapid cell proliferation. creative-proteomics.comisotope.comnih.gov Cancer cells often exhibit altered tryptophan metabolism, with an upregulation of the kynurenine pathway being a common feature. researchgate.netnih.gov
By culturing cancer cell lines in media containing L-Tryptophan (Indole-4-13C), researchers can trace the fate of the labeled carbon and quantify the flux through the kynurenine pathway and other catabolic routes. This can reveal how different cancer types utilize tryptophan and how this metabolism is affected by various therapeutic interventions. Similarly, this approach can be applied to immune cells to study the role of tryptophan metabolism in immune regulation, or to specific microbial cultures to elucidate the pathways of indole derivative formation. oup.comresearchgate.net
Determination of Metabolic Flux Control and Bottlenecks through Isotopic Steady-State and Dynamic Labeling Analysis
A key goal of metabolic flux analysis is to identify the rate-limiting steps, or bottlenecks, in a metabolic pathway, as these represent potential targets for therapeutic intervention or metabolic engineering. Isotopic labeling experiments with L-Tryptophan (Indole-4-13C) can be conducted under both steady-state and dynamic conditions to probe the control of metabolic flux.
In isotopic steady-state analysis , cells or organisms are cultured with the labeled substrate for a duration sufficient to achieve a constant enrichment of the isotope in the intracellular metabolites. The resulting labeling patterns provide a time-averaged view of the metabolic fluxes.
In dynamic labeling analysis , the incorporation of the isotope into metabolites is monitored over time after the introduction of the labeled substrate. This approach can provide more detailed information about the kinetics of the metabolic network and can be particularly useful for identifying slow and fast reactions and points of metabolic control.
Application in Biosynthetic Pathway Engineering and Optimization in Microbial Systems
The strategic use of isotopically labeled compounds is a cornerstone of modern metabolic engineering, providing a powerful tool to quantify the flow of metabolites—or flux—through cellular pathways. L-Tryptophan (Indole-4-13C) serves as a specialized tracer for mapping the metabolic fate of tryptophan in microbial systems engineered to produce valuable secondary metabolites. By introducing this labeled precursor, researchers can precisely track the incorporation of the ¹³C isotope from the indole ring into downstream products, enabling the identification of metabolic bottlenecks, the quantification of pathway efficiencies, and the rational design of strain optimization strategies.
Metabolic flux analysis (MFA) guided by isotope labeling experiments allows for a quantitative understanding of how genetic modifications impact the distribution of carbon and nitrogen from a specific precursor. mdpi.com While many MFA studies use tracers like ¹³C-labeled glucose to analyze central carbon metabolism, using a labeled pathway-specific precursor like L-Tryptophan (Indole-4-13C) offers a more targeted view of the flux distribution at a specific metabolic branch point. This is particularly crucial for optimizing the production of tryptophan-derived compounds such as the pigments violacein (B1683560) and indigo, or the plant hormone indole-3-acetic acid (IAA). nih.govnih.gov
While direct studies detailing the use of L-Tryptophan (Indole-4-13C) for MFA-guided engineering are not prevalent in publicly accessible literature, the principle has been demonstrated effectively using other tracers. For example, in a study aimed at optimizing violacein production in Escherichia coli, researchers used ¹³C-labeled glucose to trace the carbon flow into the tryptophan pathway. acs.org This analysis revealed that up-regulating the tryptophan supply by engineering the upstream pathway successfully drew more carbon flux from glucose towards tryptophan, boosting violacein production significantly. acs.org
Extending this principle, L-Tryptophan (Indole-4-13C) can be used to dissect the pathways downstream from tryptophan. By supplying this labeled compound to a culture, the ¹³C label on the indole ring acts as a signal that can be tracked into various products. Mass spectrometry analysis can then determine the isotopic enrichment in target molecules like violacein, as well as in any identified byproducts or degradation products. This data allows for the calculation of the relative flux partitioning—that is, what percentage of tryptophan is successfully converted to the desired product versus what percentage is lost to other metabolic routes.
This quantitative insight is invaluable for targeted engineering. If flux analysis reveals a significant portion of L-Tryptophan (Indole-4-13C) is being diverted to a byproduct, the gene responsible for that competing pathway can be targeted for deletion. Conversely, if the analysis shows a buildup of an intermediate in the desired pathway, it points to a downstream enzyme as a rate-limiting step, suggesting that its expression should be enhanced.
The following table illustrates how data from such an experiment could be used to compare a parent microbial strain with a metabolically engineered strain designed for enhanced violacein production.
Table 1: Representative Metabolic Flux Analysis Data Comparing Parent and Engineered E. coli Strains for Violacein Production using L-Tryptophan (Indole-4-¹³C) as a Tracer
| Metabolic Flux Parameter | Parent Strain | Engineered Strain (VioA-E Overexpression) | Engineering Rationale & Outcome |
| Tryptophan Uptake Rate (Normalized) | 100 | 145 | Increased expression of tryptophan transporters enhances precursor availability. |
| Flux to Violacein Pathway (% of Uptake) | 65% | 88% | Overexpression of the VioA-E enzyme cascade pulls more tryptophan into the productive pathway. |
| Flux to Tryptophan Degradation (% of Uptake) | 25% | 7% | Increased pull from the violacein pathway reduces substrate availability for degradation enzymes. |
| Flux to Biomass/Other (% of Uptake) | 10% | 5% | The metabolic burden is shifted towards secondary metabolite production over cell growth. |
| Violacein Titer (g/L after 48h) | 0.4 g/L | 1.1 g/L | The engineered redistribution of metabolic flux results in a significant increase in final product yield. |
This data-driven approach, enabled by tracers like L-Tryptophan (Indole-4-13C), allows metabolic engineers to move beyond trial-and-error modifications. It provides a rational framework for identifying and overcoming metabolic limitations, thereby accelerating the development of highly optimized microbial strains for the industrial production of valuable tryptophan-derived natural products.
Contributions to Structural Biology and Biophysical Studies Utilizing L Tryptophan Indole 4 13c
Probing Protein-Ligand Interactions and Conformational Dynamics via 13C NMR
The introduction of a ¹³C label at a specific position within the tryptophan indole (B1671886) ring allows for focused NMR studies that can elucidate the subtle changes in a protein's environment and motion upon interaction with other molecules.
Chemical shift perturbation (CSP) analysis is a fundamental NMR technique used to map the binding site of a ligand on a protein and to determine the dissociation constant (Kd) of the interaction. nih.govbcm.edu When a ligand binds to a protein, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their NMR chemical shifts. By incorporating L-Tryptophan (Indole-4-13C), researchers can monitor the chemical shift of the ¹³C-4 position of the indole ring.
Upon the addition of a ligand, tryptophan residues involved in the binding event will exhibit noticeable changes in their ¹³C chemical shifts. These perturbations are a direct consequence of the altered electronic environment and can be plotted against the residue number to identify the binding site. researchgate.net For instance, in a study of a fucose-binding lectin, chemical shift perturbations of tryptophan indole resonances were used to characterize the binding of various monosaccharides. researchgate.net The magnitude of the chemical shift change can also be used to titrate the ligand and determine the binding affinity.
| Parameter | Description | Application in Protein-Ligand Studies |
| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard. | Sensitive to the local electronic environment. Changes in δ upon ligand binding indicate interaction sites. |
| Chemical Shift Perturbation (CSP) | The change in chemical shift of a nucleus upon perturbation (e.g., ligand binding). | Used to map binding interfaces and determine binding affinities (Kd). |
| Weighted Chemical Shift Difference | A combined measure of proton and heteronuclear (e.g., ¹³C) chemical shift changes. | Provides a more robust measure of perturbation, often used in identifying significantly affected residues. nih.gov |
This table summarizes key parameters in Chemical Shift Perturbation analysis and their application in studying protein-ligand interactions.
Research has demonstrated that even subtle interactions, such as those involving van der Waals forces or changes in hydration, can lead to measurable chemical shift perturbations, providing a high-resolution map of the binding event.
The dynamics of a protein are intrinsically linked to its function. NMR relaxation experiments are a powerful means to probe molecular motions over a wide range of timescales. By measuring the spin-lattice (T1) and spin-spin (T2) relaxation times of the ¹³C nucleus in L-Tryptophan (Indole-4-13C), researchers can gain insights into the pico- to nanosecond and micro- to millisecond motions of the tryptophan side chain. nih.gov
T1 (Spin-Lattice Relaxation Time): This parameter provides information about the fast (picosecond to nanosecond) motions of the C-H bond vector. Longer T1 values generally indicate more restricted motion.
T2 (Spin-Spin Relaxation Time): This parameter is sensitive to both fast and slow (microsecond to millisecond) motions. A decrease in T2 can indicate the presence of conformational exchange processes.
In a study on Escherichia coli thioredoxin, ¹³C NMR relaxation rate measurements of labeled tryptophan residues were used to investigate the rotational motion of the side chains. nih.gov The data, interpreted using the "model-free" approach, provided order parameters (S²) that quantify the degree of spatial restriction of the indole ring's motion. nih.gov For example, a tryptophan residue buried within the protein core would be expected to have a higher S² value (closer to 1) compared to a more flexible residue on the protein surface.
| Relaxation Parameter | Timescale of Motion Probed | Information Gained |
| T1 (Spin-Lattice) | picoseconds - nanoseconds | Rate of overall molecular tumbling and fast internal motions. |
| T2 (Spin-Spin) | microseconds - milliseconds | Slower conformational exchange processes, protein-ligand binding kinetics. |
| Nuclear Overhauser Effect (NOE) | picoseconds - nanoseconds | Proximity of nuclei, providing distance constraints for structure determination. |
This table outlines the key ¹³C relaxation parameters and the dynamic information they provide in the study of molecular motion.
These relaxation measurements are crucial for understanding how protein dynamics are altered upon ligand binding, allosteric regulation, or changes in environmental conditions.
Investigating Substrate Binding, Enzyme Kinetics, and Catalytic Mechanisms in Tryptophan-Modifying Enzymes
Isotopically labeled substrates are invaluable for elucidating the intricate mechanisms of enzyme catalysis. L-Tryptophan (Indole-4-13C) can be used as a substrate for tryptophan-modifying enzymes, such as tryptophan synthase and tryptophan indole-lyase (tryptophanase), to follow the fate of the indole ring during the catalytic cycle. nih.govnih.gov
By monitoring the ¹³C NMR signals of the labeled tryptophan and any subsequent products, researchers can gain insights into:
Substrate Binding: Changes in the ¹³C chemical shift of L-Tryptophan (Indole-4-13C) upon binding to the enzyme's active site can confirm engagement and provide information about the binding mode.
Enzyme Kinetics: The rate of disappearance of the labeled substrate and the appearance of labeled products can be quantified by NMR, allowing for the determination of kinetic parameters such as kcat and Km. nih.gov
Catalytic Intermediates: In some cases, it may be possible to trap and observe ¹³C-labeled reaction intermediates, providing direct evidence for a proposed catalytic mechanism.
For example, in the reaction catalyzed by tryptophan synthase, which involves the condensation of indole with serine to form tryptophan, using indole labeled at a specific carbon position would allow researchers to follow the covalent bond formation and any subsequent electronic rearrangements within the indole ring. wikipedia.org Similarly, for tryptophan indole-lyase, which breaks down tryptophan into indole, pyruvate (B1213749), and ammonia (B1221849), the release of the ¹³C-labeled indole can be monitored to study the kinetics of the elimination reaction. nih.gov
| Enzyme | Reaction Catalyzed | Application of L-Tryptophan (Indole-4-¹³C) |
| Tryptophan Synthase | Indole + L-Serine → L-Tryptophan + H₂O | Probing the condensation reaction and the formation of the C-C bond between indole and serine. nih.govwikipedia.org |
| Tryptophan Indole-lyase | L-Tryptophan → Indole + Pyruvate + NH₃ | Monitoring the cleavage of the Cα-Cβ bond and the release of the indole moiety. nih.gov |
| Tryptophan 2,3-dioxygenase | L-Tryptophan + O₂ → N-Formylkynurenine | Investigating the oxidative cleavage of the indole ring. portlandpress.com |
This table provides examples of tryptophan-modifying enzymes and how L-Tryptophan (Indole-4-¹³C) can be utilized to study their catalytic mechanisms.
Elucidating Secondary and Tertiary Protein Structures through Site-Specific Isotopic Labeling Strategies
Site-specific isotopic labeling is a powerful strategy for simplifying complex NMR spectra and for obtaining specific structural restraints. The low natural abundance of tryptophan in many proteins makes it an attractive target for selective labeling. nih.govnih.gov By incorporating L-Tryptophan (Indole-4-13C) into a protein, researchers can obtain unambiguous signals from these specific residues, which can then be used to probe the local and global structure.
Furthermore, the labeled tryptophan can be used as a starting point for sequential resonance assignments, a critical step in determining the complete three-dimensional structure of a protein by NMR. The distinct ¹³C signal from the labeled tryptophan can be used in multidimensional NMR experiments to identify neighboring residues in the amino acid sequence.
Studies on Membrane Protein Structure and Dynamics with Specifically Labeled Tryptophan Residues
Membrane proteins play crucial roles in cellular function, but their study is often challenging due to their hydrophobic nature and the need for a membrane-mimetic environment. Tryptophan residues are frequently found at the interface between the transmembrane helices and the aqueous environment, where they are thought to act as anchors. mdpi.com Site-specific labeling of these tryptophan residues with L-Tryptophan (Indole-4-13C) provides a powerful tool for studying the structure and dynamics of membrane proteins in their native-like environment. uky.edunih.gov
Solid-state NMR (ssNMR) is particularly well-suited for studying membrane proteins embedded in lipid bilayers. By incorporating L-Tryptophan (Indole-4-13C) and analyzing the ¹³C chemical shifts and relaxation parameters, researchers can obtain information about:
The orientation and immersion depth of transmembrane helices.
The conformation and dynamics of the tryptophan side chains at the membrane interface. nih.gov
Protein-lipid interactions.
Conformational changes induced by ligand binding or changes in the membrane environment.
For example, changes in the ¹³C chemical shift of an indole-4-¹³C labeled tryptophan could indicate a change in its interaction with the lipid headgroups or the aqueous phase, providing insights into how the protein is positioned and moves within the membrane.
Advanced Methodological Developments and Innovations Incorporating L Tryptophan Indole 4 13c
Integration with Multi-Omics Data (e.g., transcriptomics, proteomics) for Systems-Level Understanding of Metabolism
The integration of data from L-Tryptophan (Indole-4-13C) tracing with other "omics" disciplines, such as transcriptomics and proteomics, is crucial for a holistic, systems-level understanding of metabolism. This multi-omics approach allows researchers to connect the functional output of metabolic pathways (revealed by isotope tracing) with the underlying genetic and protein-level regulatory mechanisms.
By combining metabolomic data from L-Tryptophan (Indole-4-13C) with transcriptomic and proteomic analyses, researchers can build more comprehensive models of cellular and organismal metabolism. For instance, an observed change in the flux of L-Tryptophan (Indole-4-13C) through a particular pathway can be correlated with the upregulation or downregulation of genes encoding the enzymes in that pathway (transcriptomics) and the abundance of the enzymes themselves (proteomics). This integrated approach has been pivotal in understanding the metabolic shifts in various diseases, including inflammatory bowel disease and cerebral ischemic injury. nih.govrsc.org
A meta-analysis of transcriptome data combined with a systematic review of metabolome data in inflammatory bowel disease (IBD) has highlighted significant alterations in intestinal tryptophan metabolism. nih.gov This integrated analysis revealed decreased intestinal tryptophan absorption and an enhanced kynurenine (B1673888) pathway during active disease states. nih.gov Such findings, which link gene expression changes to metabolic outcomes, can be further refined and validated using targeted isotopic tracers like L-Tryptophan (Indole-4-13C) to precisely quantify the metabolic fluxes.
Table 1: Illustrative Multi-Omics Integration in Tryptophan Metabolism Research
| Omics Layer | Data/Measurement | Insights Gained | Potential Role of L-Tryptophan (Indole-4-13C) |
| Transcriptomics | mRNA levels of enzymes in the kynurenine and serotonin (B10506) pathways | Identification of gene expression changes in response to stimuli or disease | Correlate gene expression with metabolic flux through specific pathways |
| Proteomics | Abundance of key enzymes like IDO1 and TDO2 | Understanding the protein-level regulation of tryptophan catabolism | Link enzyme abundance to the rate of L-Tryptophan (Indole-4-13C) conversion |
| Metabolomics | Isotope labeling patterns in downstream metabolites | Quantification of metabolic flux and pathway activity | Directly trace the fate of the indole (B1671886) ring and quantify its contribution to various metabolites |
Development of Novel Isotope Tracing Protocols for Complex In Vitro and Ex Vivo Biological Matrices
Recent advancements have led to the development of sophisticated isotope tracing protocols that can be applied to complex biological systems, moving beyond simple cell cultures to in vitro and ex vivo models that better recapitulate physiological conditions. These novel protocols are essential for studying the intricate interplay of different cell types and tissues in tryptophan metabolism.
One such innovative application is the use of the L-[1-¹³C]tryptophan breath test (¹³C-TBT) to non-invasively assess whole-body tryptophan metabolism. nih.gov In this method, orally administered ¹³C-labeled tryptophan is catabolized, and the resulting ¹³CO₂ in exhaled breath is measured. nih.gov This technique provides a dynamic readout of tryptophan breakdown through the kynurenine pathway and has been used to identify altered tryptophan metabolism in conditions like major depressive disorder. nih.gov
Furthermore, protocols for ex vivo tracing in intact human liver tissue have been developed. nih.gov These methods allow for the study of metabolic pathways in a more physiologically relevant context than traditional cell culture. By perfusing or culturing tissue slices with media containing L-Tryptophan (Indole-4-13C), researchers can investigate the liver's specific role in tryptophan metabolism and its contribution to systemic metabolite pools. nih.gov
Advancements in Data Processing, Deconvolution, and Interpretation Algorithms for 13C-Enriched Data
The analysis of data from ¹³C-labeling experiments is a complex task that requires sophisticated computational tools. Significant progress has been made in the development of algorithms for data processing, deconvolution of mass spectrometry signals, and the interpretation of ¹³C-enriched data, leading to more accurate and robust metabolic flux analysis (¹³C-MFA).
¹³C-MFA is a powerful technique that uses the isotopic labeling patterns in metabolites to quantify the rates (fluxes) of intracellular biochemical reactions. nih.gov The process involves several key computational steps:
Correction for Natural Isotope Abundance: Raw mass spectrometry data must be corrected to account for the natural abundance of ¹³C and other isotopes. nih.gov
Isotopomer Distribution Analysis: The corrected data is used to determine the mass isotopomer distribution (MID) for each measured metabolite, which reflects the different isotopically labeled forms of the molecule.
Metabolic Flux Estimation: An iterative algorithm is then used to estimate the metabolic fluxes that best explain the experimentally measured MIDs, based on a predefined metabolic network model. nih.gov
Recent advancements in this field include the development of more efficient algorithms for solving the complex sets of equations involved in ¹³C-MFA and the creation of user-friendly software packages that streamline the entire analysis workflow. nih.govcornell.edu These tools are crucial for handling the large and complex datasets generated in modern metabolomics studies and for extracting meaningful biological insights.
Table 2: Key Computational Steps in ¹³C Metabolic Flux Analysis
| Step | Description | Challenges | Recent Advancements |
| Data Acquisition | Measurement of mass isotopomer distributions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) | Instrumental noise, resolution, and accuracy | High-resolution mass spectrometry for improved mass accuracy and resolution |
| Data Correction | Correction for natural isotope abundance and background noise | Accurate determination of natural isotope abundances in complex matrices | Development of more robust correction algorithms |
| Flux Estimation | Iterative fitting of a metabolic model to the experimental data to determine reaction rates | Model complexity, computational intensity, and non-unique solutions | Improved optimization algorithms and software for large-scale models |
| Statistical Analysis | Assessment of the goodness-of-fit and calculation of confidence intervals for the estimated fluxes | Ensuring statistical rigor and accurate error propagation | Advanced statistical methods for flux uncertainty quantification |
Microfluidic and High-Throughput Platforms for Isotopic Metabolic Studies
The emergence of microfluidic and high-throughput platforms is revolutionizing the field of metabolic research. These technologies offer the potential to perform isotopic labeling studies, including those with L-Tryptophan (Indole-4-13C), at a much larger scale and with greater precision and control than traditional methods.
Microfluidic devices, or "labs-on-a-chip," allow for the culture and analysis of small populations of cells in precisely controlled microenvironments. nih.govepfl.ch This is particularly advantageous for studying cellular metabolism, as it enables researchers to manipulate the cellular environment with high temporal and spatial resolution. nih.gov The integration of isotopic tracers like L-Tryptophan (Indole-4-13C) with these platforms would allow for high-throughput screening of metabolic responses to various stimuli or genetic perturbations.
While the direct application of L-Tryptophan (Indole-4-13C) in microfluidic metabolic studies is still an emerging area, the foundational technology is in place. High-throughput methods for the targeted quantification of tryptophan and its metabolites in biological fluids have been developed, paving the way for larger-scale isotopic studies. acs.org These methods, which often employ automated sample preparation and rapid mass spectrometry analysis, are crucial for handling the large number of samples generated in high-throughput screening experiments. acs.org
Computational and Theoretical Frameworks for Interpreting L Tryptophan Indole 4 13c Derived Data
Metabolic Network Modeling and Flux Balance Analysis (FBA) Utilizing Isotopic Constraints
Metabolic network modeling is a cornerstone of systems biology, providing a structured representation of all known biochemical reactions within a cell or organism. Flux Balance Analysis (FBA) is a widely used computational method that analyzes these networks to predict the distribution of metabolic fluxes (i.e., the rates of reactions) that optimize a specific cellular objective, such as biomass production, under steady-state conditions. researchgate.netwikipedia.orgresearchgate.net
While standard FBA defines a space of possible flux distributions based on stoichiometry and reaction constraints (e.g., thermodynamics), it cannot determine a single, unique solution. wikipedia.org This is where data from isotopic tracer experiments, using compounds like L-Tryptophan (Indole-4-13C), become invaluable. This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), integrates experimentally determined labeling patterns into the model, adding powerful constraints that significantly narrow the range of possible flux solutions and enhance the accuracy of predictions. nih.govcreative-proteomics.comnih.govnih.gov
The process involves several key steps:
Tracer Selection and Experiment: L-Tryptophan specifically labeled with 13C at the indole-4 position is introduced into the biological system.
Isotopologue Analysis: As the labeled tryptophan is metabolized, the 13C atom is incorporated into various downstream metabolites. Analytical techniques like MS and NMR are used to measure the mass isotopomer distributions (MIDs) of these metabolites, revealing the extent and position of 13C labeling. nih.govnih.gov
Model Integration: The measured MIDs are used as constraints in the computational model. The model calculates the expected labeling patterns for different flux distributions.
Flux Estimation: By minimizing the difference between the experimentally measured MIDs and the model-predicted MIDs, the most likely intracellular flux distribution can be determined. nih.gov
The specific placement of the 13C label on the indole (B1671886) ring is critical. For L-Tryptophan (Indole-4-13C), the label allows for precise tracking of the fate of the indole ring through pathways like the kynurenine (B1673888) pathway, which is central to tryptophan catabolism. researchgate.netnih.gov By observing which subsequent metabolites incorporate the 13C from the 4-position, researchers can quantify the flux through specific enzymatic steps. This provides a detailed, quantitative picture of metabolic activity that is unattainable through other methods. nih.gov
| Concept | Description | Relevance of L-Tryptophan (Indole-4-13C) |
|---|---|---|
| Metabolic Network Reconstruction | A comprehensive map of all known metabolic reactions in an organism, represented mathematically as a stoichiometric matrix. researchgate.net | Provides the foundational model upon which flux analysis is performed. The metabolism of tryptophan is a key component of this network. |
| Flux Balance Analysis (FBA) | A method to predict metabolic flux distributions by optimizing an objective function (e.g., growth) subject to stoichiometric constraints. wikipedia.org | Standard FBA provides a range of possible flux states; isotopic data is needed for a more precise solution. |
| Isotopic Tracer | A molecule containing a stable isotope (e.g., 13C) that is introduced into a system to trace its metabolic fate. nih.gov | L-Tryptophan (Indole-4-13C) acts as a tracer to follow the carbon backbone of the indole ring through various metabolic pathways. |
| Mass Isotopomer Distribution (MID) | The fractional abundance of all possible isotopologues (molecules differing only in their isotopic composition) of a given metabolite. nih.gov | The primary experimental data used to constrain the FBA model. MIDs of tryptophan metabolites are measured. |
| 13C-Metabolic Flux Analysis (13C-MFA) | An advanced technique that integrates isotopic labeling data with FBA to provide highly accurate and resolved metabolic flux maps. creative-proteomics.comnih.gov | The core methodology for interpreting data from L-Tryptophan (Indole-4-13C) experiments to quantify metabolic pathway activity. |
Kinetic Modeling of Isotopic Labeling Dynamics and Transient Metabolite Pools
While steady-state 13C-MFA is powerful, many biological processes are dynamic, involving changes in metabolic fluxes and metabolite concentrations over time. Kinetic modeling of isotopic labeling dynamics provides a window into these transient states. This approach, often called isotopically non-stationary MFA (INST-MFA), measures the rate at which the 13C label from a tracer like L-Tryptophan (Indole-4-13C) is incorporated into downstream metabolite pools. nih.govnih.gov
The fundamental principle is that the rate of labeling in a metabolite pool is a function of both the incoming metabolic flux and the size of the metabolite pool itself. nih.gov A large flux into a small pool will result in rapid labeling, whereas the same flux into a large pool will lead to slower labeling. By collecting samples at multiple time points after the introduction of the 13C-labeled tryptophan, researchers can capture these dynamics.
This kinetic information is particularly valuable for:
Quantifying fluxes without assuming a metabolic steady state: This is crucial for studying systems undergoing perturbation or transition, such as cellular responses to stimuli.
Estimating metabolite pool sizes: The labeling dynamics are inherently dependent on the size of the metabolite pools, allowing for their estimation in vivo.
Resolving bidirectional fluxes: Kinetic data can help distinguish the net direction and magnitude of reversible reactions, which can be challenging to determine from steady-state data alone.
For example, upon introducing L-Tryptophan (Indole-4-13C), the rate at which the 13C label appears in kynurenine provides direct information about the combined activity of the initial rate-limiting enzymes, IDO and TDO. nih.gov Subsequent labeling of downstream metabolites like 3-hydroxykynurenine and 3-hydroxyanthranilic acid reveals the kinetics of the entire pathway. researchgate.net This time-resolved data allows for the construction of detailed kinetic models that describe the flow of metabolites through the network in motion. nih.gov
| Parameter | Influence on Labeling Rate | Example with L-Tryptophan (Indole-4-13C) |
|---|---|---|
| Metabolic Flux (V) | Higher flux leads to a faster rate of label incorporation into the downstream metabolite pool. nih.gov | Increased TDO/IDO enzyme activity results in a higher flux from tryptophan to kynurenine, causing the kynurenine pool to become 13C-labeled more quickly. |
| Metabolite Pool Size (C) | Larger pool size leads to a slower rate of change in isotopic enrichment for a given flux, due to a dilution effect. nih.gov | If the intracellular pool of unlabeled kynurenine is large, it will take longer for the 13C-labeled kynurenine being produced to significantly enrich the total pool. |
| Labeling of Precursor Pool | The rate of labeling in a product is dependent on the isotopic enrichment of its immediate precursor. | The rate at which 3-hydroxykynurenine becomes labeled depends on how quickly the precursor kynurenine pool itself becomes enriched with 13C. |
| Cellular Compartmentation | Separate metabolite pools in different organelles (e.g., mitochondria vs. cytosol) can exhibit different labeling dynamics. | Tracking 13C from tryptophan into metabolites that are known to be in specific compartments can reveal compartment-specific fluxes. |
Computational Chemistry and Quantum Mechanical Calculations for Prediction of Isotope Effects and NMR Parameters
The substitution of a 12C atom with a 13C atom in L-Tryptophan (Indole-4-13C) introduces a minute change in mass. While subtle, this change can influence reaction rates and spectroscopic properties. Computational chemistry, particularly quantum mechanical (QM) calculations, provides a theoretical framework for predicting and interpreting these phenomena. researchgate.netmdpi.com
Prediction of Kinetic Isotope Effects (KIEs): A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. osti.govnih.gov QM models can calculate the vibrational frequencies of molecules in their ground and transition states. Because the heavier 13C isotope forms a slightly stronger bond and has a lower zero-point vibrational energy, breaking a C-H or C-C bond involving 13C can require more energy, leading to a slower reaction rate (a "normal" KIE). harvard.edu Predicting the KIE for enzymatic reactions involving the indole-4 position can help elucidate reaction mechanisms by identifying the rate-determining step. nih.govpg.gda.pl For instance, if a predicted KIE matches an experimentally observed one for a specific enzymatic step, it provides strong evidence that bond cleavage at that position is involved in the slowest step of the reaction. osti.gov
Prediction of NMR Parameters: NMR spectroscopy is a primary tool for detecting 13C labels. The exact resonance frequency (chemical shift) of the 13C nucleus at the indole-4 position is highly sensitive to its local electronic environment. illinois.edu QM calculations can predict these 13C NMR chemical shifts with a high degree of accuracy. researchgate.net This is particularly useful in structural biology, where L-Tryptophan (Indole-4-13C) might be incorporated into a protein. nih.govnih.gov By comparing the experimentally measured chemical shift with QM predictions for different protein conformations or binding states, researchers can gain insights into the protein's three-dimensional structure and dynamics. illinois.edunih.gov The calculations can model how factors like hydrogen bonding, solvent exposure, and the orientation of nearby aromatic rings influence the 13C chemical shift of the labeled tryptophan residue.
| Parameter Predicted | Computational Method | Scientific Application |
|---|---|---|
| NMR Chemical Shifts | Density Functional Theory (DFT), Ab initio methods (e.g., Hartree-Fock, Møller-Plesset) mdpi.com | Aiding the assignment of NMR spectra and providing insights into the local conformation and environment of the tryptophan residue within a protein or enzyme active site. researchgate.netillinois.edu |
| Kinetic Isotope Effects (KIEs) | Transition State Theory combined with vibrational frequency calculations (DFT). osti.gov | Elucidating enzymatic reaction mechanisms by determining if bond cleavage at the C4-position is part of the rate-limiting step. pg.gda.plresearchgate.net |
| Vibrational Frequencies | DFT, Ab initio methods. | Understanding the fundamental basis of KIEs and interpreting vibrational spectroscopy data (e.g., Raman, IR). |
| Electronic Structure Properties | Various QM methods. chemrxiv.org | Investigating how isotopic substitution affects properties like bond lengths, charge distribution, and electronic transitions. |
Bioinformatics Tools for Pathway Reconstruction and Isotopic Signature Mapping
The data generated from L-Tryptophan (Indole-4-13C) tracer experiments is complex, often involving dozens of labeled metabolites. Bioinformatics tools are essential for organizing this data, mapping it onto biological pathways, and facilitating its interpretation within a systems-level context. researchgate.net
The typical workflow involves several stages where specific bioinformatics tools are applied:
Metabolite Identification: The raw analytical data (e.g., from LC-MS) is processed to identify features corresponding to metabolites that have incorporated the 13C label from tryptophan. This involves matching mass-to-charge ratios and retention times to spectral libraries in databases.
Pathway Mapping: Once identified, the labeled metabolites are mapped onto known metabolic pathways. This is achieved using comprehensive pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc. nih.gov These databases provide detailed diagrams of metabolic networks, showing the connections between metabolites and the enzymes that catalyze the reactions.
Pathway Reconstruction: In cases where the organism's metabolism is not fully characterized, bioinformatics tools can help in reconstructing metabolic pathways from genomic data. Software like Pathway Tools can predict the metabolic pathways of an organism based on its annotated genome, providing a scaffold for mapping the isotopic data. nih.govsri.com
Isotopic Signature Visualization: Tools are used to visualize the flow of the 13C label through the metabolic network. This "isotopic signature mapping" can involve overlaying the degree of 13C enrichment onto pathway maps, providing an intuitive visual representation of metabolic activity. This helps in identifying active, inactive, or previously unknown metabolic routes.
These bioinformatics platforms integrate diverse information—genomic, transcriptomic, proteomic, and metabolomic—to create a holistic view of cellular metabolism. By mapping the journey of the 13C atom from L-Tryptophan (Indole-4-13C), these tools enable researchers to reconstruct the active metabolic network and understand how it responds to various conditions.
| Tool/Database | Function | Role in L-Tryptophan (Indole-4-13C) Data Analysis |
|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system, including metabolic pathways. | Used to identify and visualize the standard tryptophan metabolic pathways where labeled metabolites would be expected to appear. nih.gov |
| MetaCyc | A curated database of experimentally elucidated metabolic pathways from all domains of life. | Provides detailed, enzyme-level information on tryptophan catabolism and other related pathways across a wide range of organisms. |
| Pathway Tools | A software environment for pathway/genome informatics and systems biology. nih.govsri.com | Can be used to create a custom Pathway/Genome Database (PGDB) for an organism and predict its tryptophan metabolic network, onto which isotopic data can be mapped. |
| MinPath | A tool for metabolic pathway reconstruction from metagenomic data. nih.gov | Useful in microbiome studies to reconstruct tryptophan metabolism pathways present in a microbial community and map isotopic signatures. |
| Flux modeling software (e.g., COBRA Toolbox, INCA) | Software packages for performing 13C-MFA and kinetic modeling. | The computational engines that take the identified labeled metabolites and their MIDs to calculate and estimate the actual metabolic fluxes. |
Future Directions and Emerging Research Avenues for L Tryptophan Indole 4 13c Applications
Expansion into Untargeted Isotopic Metabolomics for Discovery of Novel Compounds and Pathways
Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, can be powerfully combined with stable isotope labeling. Using L-Tryptophan (Indole-4-13C) as a metabolic precursor in an untargeted stable isotope probing (SIP) approach allows for the discovery of previously unknown tryptophan-derived metabolites and metabolic pathways.
The methodology involves introducing L-Tryptophan (Indole-4-13C) into a biological system (e.g., a microbial culture or a plant model) and allowing it to be metabolized. Subsequent analysis with high-resolution mass spectrometry (LC-MS) can distinguish between existing metabolites and those newly formed from the labeled tryptophan. Any metabolite that incorporates the indole (B1671886) ring from the supplied tryptophan will exhibit a mass increase of +1.00335 Da compared to its unlabeled version. Sophisticated data analysis software can then specifically search for pairs of mass signals separated by this precise mass difference, flagging them as potential tryptophan derivatives.
This discovery-oriented approach is not biased by pre-existing knowledge of metabolic pathways. It holds the potential to identify novel modifications to the indole ring, new conjugation products, or degradation intermediates that are either transient or exist in very low concentrations, making them difficult to detect otherwise.
| Precursor Compound | Isotopic Label Position | Expected Metabolite | Metabolic Pathway | Expected Mass Shift (Da) |
| L-Tryptophan | Indole-4-13C | Indole | Tryptophanase Pathway | +1.00335 |
| L-Tryptophan | Indole-4-13C | Kynurenine (B1673888) | Kynurenine Pathway | +1.00335 |
| L-Tryptophan | Indole-4-13C | Serotonin (B10506) | Serotonin Pathway | +1.00335 |
| L-Tryptophan | Indole-4-13C | Indole-3-acetic acid | Microbial/Plant Pathway | +1.00335 |
| L-Tryptophan | Indole-4-13C | Tryptamine | Decarboxylation Pathway | +1.00335 |
This table illustrates the principle of using L-Tryptophan (Indole-4-13C) as a tracer. If the indole ring remains intact during metabolic conversion, the resulting metabolite will carry the 13C label, resulting in a predictable mass increase detectable by mass spectrometry.
Potential for Elucidating Novel Metabolic Pathways and Regulatory Networks in Diverse Biological Systems (excluding human clinical applications)
Beyond untargeted discovery, L-Tryptophan (Indole-4-13C) is an ideal tool for meticulously mapping metabolic networks in various non-human biological systems. The gut microbiota, in particular, represents a vast and complex ecosystem where tryptophan is extensively metabolized into a wide array of bioactive compounds, including indoles, tryptamine, and indole-propionic acid, which can influence host physiology. mdpi.comnih.gov
By incubating anaerobic cultures of gut microbial communities or specific bacterial species with L-Tryptophan (Indole-4-13C), researchers can trace the conversion of tryptophan into these downstream metabolites. nih.gov This approach can definitively establish which microbes are responsible for producing specific compounds and reveal the sequence of enzymatic reactions involved. For instance, tracing the 13C label can help differentiate between various microbial pathways that might lead to the same end product, or uncover regulatory feedback loops where the accumulation of a labeled product influences the uptake or metabolism of the precursor.
Similar studies can be extended to other systems:
Plant Biology: To study the synthesis of the plant hormone auxin (indole-3-acetic acid) and other secondary metabolites derived from tryptophan.
Soil Microbiology: To understand how soil-dwelling bacteria degrade tryptophan and contribute to the carbon and nitrogen cycles in the environment.
Marine Biology: To investigate the role of tryptophan metabolism in symbiotic relationships, such as those between algae and marine invertebrates.
| Biological System | Research Question | Potential Finding |
| Gut Microbiota (e.g., Clostridium sporogenes) | How is dietary tryptophan converted to indole-3-propionic acid (IPA)? | Confirmation of the metabolic route and identification of key enzymatic steps by tracking the 13C label through intermediates. |
| Plant Model (e.g., Arabidopsis thaliana) | What are the alternative pathways for auxin biosynthesis under stress conditions? | Discovery of novel stress-induced pathways by identifying labeled auxin derivatives not seen under normal conditions. |
| Soil Bacteria (e.g., Pseudomonas spp.) | How is the aromatic indole ring of tryptophan degraded and mineralized? | Elucidation of the ring-cleavage mechanisms by tracking the fate of the 13C label into central metabolic intermediates or CO2. |
This table outlines hypothetical research scenarios where L-Tryptophan (Indole-4-13C) could be applied to elucidate metabolic pathways in diverse biological systems.
Role in Understanding Molecular Mechanisms of Enzyme Action, Allostery, and Regulation
At the molecular level, L-Tryptophan (Indole-4-13C) provides a subtle yet powerful probe for studying the enzymes that bind and transform it. The introduction of a heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org
A KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction (a primary KIE), or when the bonding environment of the labeled atom changes during the transition state (a secondary KIE). youtube.com For an enzyme that acts on tryptophan, such as tryptophan 2,3-dioxygenase or tryptophanase, substituting the C4 carbon with 13C would be expected to produce a secondary KIE. nih.govichtj.waw.pl While small, the precise measurement of this effect can provide valuable information about the structure of the transition state and the enzymatic mechanism, helping to confirm or rule out proposed reaction pathways.
Furthermore, 13C is an NMR-active nucleus. Incorporating L-Tryptophan (Indole-4-13C) into an enzyme's active site allows researchers to use 13C-NMR spectroscopy to study the specific interactions between the indole ring and the amino acid residues of the enzyme. This can reveal details about substrate binding, orientation, and conformational changes. This is particularly relevant for complex allosteric enzymes like tryptophan synthase, where binding of a ligand at one active site induces conformational changes at a distant active site. nih.govnih.gov A 13C label at the indole-4 position could act as a sensitive reporter for these allosterically-induced changes in the local electronic and structural environment.
| Enzyme | Mechanistic Question | Application of L-Tryptophan (Indole-4-13C) | Potential Insight |
| Tryptophan 2,3-dioxygenase | What is the nature of the transition state during oxygen addition to the indole ring? | Measurement of secondary KIEs on kcat and kcat/Km. | Information on changes in C4 bond hybridization (sp2 to sp3) during the reaction, helping to refine the proposed mechanism. nih.gov |
| Tryptophanase | How does the indole ring orient within the active site prior to C-C bond cleavage? | 13C-NMR spectroscopy of the enzyme-substrate complex. | Precise details of hydrophobic and hydrogen-bonding interactions between the indole ring and active site residues. |
| Tryptophan Synthase | How does ligand binding at the α-subunit alter the conformation of the β-subunit active site? | 13C-NMR chemical shift perturbation studies. | Mapping the propagation of allosteric signals from one subunit to another by observing changes in the 13C signal upon binding of an allosteric effector. aip.orgfrontiersin.org |
This table provides examples of how L-Tryptophan (Indole-4-13C) can be used as a tool in enzymology to probe reaction mechanisms and regulatory phenomena.
Q & A
Q. What is the primary purpose of using isotopically labeled L-Tryptophan (Indole-4-13C) in metabolic studies?
L-Tryptophan (Indole-4-13C) is used to trace metabolic pathways, particularly in studies involving serotonin, kynurenine, or auxin biosynthesis. The 13C label at the indole-4 position allows precise tracking of carbon flux through enzymatic reactions. Methodologies such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are commonly employed to detect labeled metabolites and quantify isotopic enrichment .
Q. What safety precautions are critical when handling L-Tryptophan (Indole-4-13C)?
Follow safety data sheet (SDS) guidelines, including wearing gloves, protective clothing, and eye protection. Ensure adequate ventilation to avoid inhalation of dust. Store at room temperature (15–30°C) in a dry environment to prevent degradation .
Q. How is isotopic purity validated for L-Tryptophan (Indole-4-13C)?
Isotopic purity (≥99%) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Cross-validation with unlabeled L-Tryptophan (CAS 73-22-3) as a reference ensures minimal isotopic interference .
Q. What analytical techniques are recommended for detecting 13C-labeled metabolites in tracer experiments?
LC-HRMS is preferred for its high sensitivity and resolution in distinguishing isotopic peaks. For structural elucidation, tandem MS (MS/MS) or 13C-NMR can resolve positional labeling in downstream metabolites .
Q. How should L-Tryptophan (Indole-4-13C) be stored to maintain stability?
Store in airtight containers at room temperature (15–30°C), protected from light and moisture. Long-term storage at –20°C is advisable for sensitive applications, though degradation studies under these conditions should be referenced .
Advanced Research Questions
Q. How can researchers design a robust isotopic tracing experiment using L-Tryptophan (Indole-4-13C)?
Define clear objectives, such as quantifying flux through the kynurenine pathway. Use a controlled administration protocol (e.g., pulse-chase) with timed sampling. Include negative controls (unlabeled Tryptophan) and calibrate MS instruments for 13C detection limits. Statistical power analysis should guide sample size determination .
Q. What strategies resolve contradictions in metabolic flux data from 13C-tracing studies?
Discrepancies may arise from isotopic dilution or compartmentalization. Validate assumptions using parallel experiments with alternative isotopes (e.g., 15N or 2H). Computational modeling (e.g., flux balance analysis) can reconcile conflicting data by integrating kinetic parameters .
Q. How does the position of 13C labeling (e.g., indole-4 vs. indole-2) affect tracer study outcomes?
The indole-4 label is optimal for tracking indole ring metabolism in plant auxin or mammalian serotonin pathways. In contrast, indole-2-13C may better suit studies on bacterial tryptophanase activity. Comparative studies using multiple labeled variants (e.g., indole-2-13C, indole-4-13C) can elucidate pathway-specific fragmentation patterns in MS .
Q. What are the implications of L-Tryptophan pyrolyzate toxicity in experimental design?
Pyrolyzates generated during high-temperature experiments (e.g., combustion studies) may release mutagenic compounds. Use lower-temperature protocols or inert atmospheres to minimize degradation. In vivo studies should include teratogenicity screening if pyrolysis is unavoidable .
Q. How can researchers integrate L-Tryptophan (Indole-4-13C) into multi-omics workflows?
Combine metabolomic data from 13C-tracing with transcriptomic or proteomic profiles to map regulatory networks. For example, correlate 13C-labeled auxin levels in plants with gene expression data to identify biosynthesis regulators. Open-source platforms for LC-HRMS data processing (e.g., XCMS Online) facilitate integration .
Methodological Notes
- Data Interpretation : Always account for natural isotope abundance (e.g., 1.1% 13C) when calculating isotopic enrichment.
- Contamination Risks : Use separate glassware for labeled and unlabeled compounds to avoid cross-contamination.
- Ethical Compliance : For human studies, ensure protocols adhere to ethical guidelines for isotope administration and participant selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
